molecular formula C6H12ClNO3 B13503497 3-(Methylamino)oxolane-3-carboxylicacidhydrochloride

3-(Methylamino)oxolane-3-carboxylicacidhydrochloride

Cat. No.: B13503497
M. Wt: 181.62 g/mol
InChI Key: MYKGKQNLXNECTF-UHFFFAOYSA-N
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Description

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of oxolane, featuring a methylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride typically involves the reaction of oxolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable and usable form. The use of advanced equipment and techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in the formation of various substituted oxolane derivatives .

Scientific Research Applications

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)oxolane-3-carboxylic acid hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

3-(methylamino)oxolane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-7-6(5(8)9)2-3-10-4-6;/h7H,2-4H2,1H3,(H,8,9);1H

InChI Key

MYKGKQNLXNECTF-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCOC1)C(=O)O.Cl

Origin of Product

United States

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